molecular formula C11H15N5O5 B12105450 6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B12105450
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: OTGAOSCWXAHXOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a nucleoside analog featuring a pyrazolo[3,4-d]pyrimidine core substituted with amino and methoxy groups at positions 6 and 4, respectively, and a β-D-ribofuranosyl moiety at position 1 (Figure 1). This compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated by Ren and colleagues, yielding an 80% product purity of 96% .

Pyrazolo[3,4-d]pyrimidines are recognized as purine isosteres, making them attractive scaffolds for drug discovery in oncology and infectious diseases . While the exact therapeutic application of this compound remains under investigation, its structural features align with inhibitors of tyrosine kinases (e.g., EGFR) and antiparasitic agents .

Eigenschaften

IUPAC Name

2-(6-amino-4-methoxypyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-9-4-2-13-16(8(4)14-11(12)15-9)10-7(19)6(18)5(3-17)21-10/h2,5-7,10,17-19H,3H2,1H3,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGAOSCWXAHXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=NN2C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Trimethylsilyl-Mediated Glycosylation

The cornerstone of synthesizing 6-amino-4-methoxy-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine lies in the regioselective glycosylation of the pyrazolo[3,4-d]pyrimidine core. A widely adopted method involves the use of trimethylsilyl (TMS) intermediates to activate the heterocyclic base for ribofuranosyl transfer. For instance, 4,6-dichloropyrazolo[3,4-d]pyrimidine is first converted to its TMS derivative, which is then reacted with tetra-O-acetyl-β-D-ribofuranose in the presence of trimethylsilyl triflate (TMSOTf) as a catalyst. This approach ensures selective glycosylation at the N1 position of the pyrazolo[3,4-d]pyrimidine ring, yielding 4,6-dichloro-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine as a key intermediate.

Reaction Conditions :

  • Solvent : Anhydrous acetonitrile or dichloromethane

  • Temperature : 0–25°C under inert atmosphere

  • Catalyst : TMSOTf (10–20 mol%)

  • Yield : 65–78%

Alternative Glycosylation Approaches

In contrast, glycosylation of 6-chloropyrazolo[3,4-d]pyrimidin-4-one under similar TMS conditions unexpectedly produced N2-glycosylated isomers as major products. This highlights the sensitivity of regioselectivity to substrate electronics. To circumvent this, recent studies employed 2,3,5-tri-O-acetyl-D-ribofuranosyl bromide with TMS-protected pyrazolo[3,4-d]pyrimidines, achieving N1 selectivity through kinetic control.

Stepwise Functionalization of the Pyrazolo[3,4-d]Pyrimidine Core

Introduction of the Methoxy Group

The 4-methoxy substituent is introduced via nucleophilic substitution of the 4-chloro intermediate. Treatment of 4,6-dichloro-1-(tri-O-acetyl-ribofuranosyl)pyrazolo[3,4-d]pyrimidine with sodium methoxide in methanol at 60°C replaces the 4-chloro group with methoxy, yielding 4-methoxy-6-chloro-1-(tri-O-acetyl-ribofuranosyl)pyrazolo[3,4-d]pyrimidine.

Optimized Parameters :

  • Reagent : NaOMe (2.5 equiv)

  • Reaction Time : 6–8 hours

  • Yield : 82–90%

Amination at the 6-Position

The 6-chloro group is subsequently replaced with an amino group using ammonia-saturated methanol under pressurized conditions (80°C, 12 hours). Deprotection of the acetylated ribose is achieved via methanolic ammonia (7N NH3/MeOH, 25°C, 24 hours), yielding the final product.

Critical Notes :

  • Excessive heating during amination leads to ribose ring degradation .

  • Use of anhydrous ammonia minimizes hydrolysis side reactions.

Catalytic Systems and Reaction Optimization

Role of Trimethylsilyl Triflate

TMSOTf serves dual roles: (1) activating the ribofuranose donor by stabilizing the oxocarbenium intermediate and (2) enhancing the nucleophilicity of the pyrazolo[3,4-d]pyrimidine base. Comparative studies show that TMSOTf outperforms BF3·Et2O in regioselectivity (N1:N2 = 9:1 vs. 3:1).

Solvent and Temperature Effects

Polar aprotic solvents (acetonitrile, dichloromethane) favor glycosylation efficiency, while tetrahydrofuran (THF) reduces yields due to poor solubility of intermediates. Lower temperatures (0–10°C) suppress side reactions but prolong reaction times.

Structural Characterization and Verification

Spectroscopic Analysis

1H and 13C NMR are pivotal for confirming glycosidic bond formation. Key signals include:

  • Ribose anomeric proton : δ 5.8–6.1 ppm (d, J = 4–6 Hz)

  • Pyrazolo[3,4-d]pyrimidine C4 : δ 158–162 ppm (13C)

X-Ray Crystallography

Single-crystal X-ray analysis of intermediates (e.g., 4-methoxy-6-chloro-1-(tri-O-acetyl-ribofuranosyl)pyrazolo[3,4-d]pyrimidine) confirmed β-configuration at the anomeric center and N1-glycosylation.

Crystallographic Data :

  • Space Group : P21

  • Bond Lengths : C1'-N1 = 1.47 Å

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing N2-glycosylation (5–15% yield) necessitates chromatographic separation using silica gel (EtOAc/hexane) .

Protecting Group Management

Acetyl groups on ribose are prone to migration during amination. Using benzoyl protection reduces this risk but complicates deprotection.

Comparative Analysis of Synthetic Routes

ParameterTMSOTf-Mediated RouteRibofuranosyl Bromide Route
Glycosylation Yield 78%65%
N1:N2 Selectivity 9:17:1
Reaction Time 4 hours8 hours
Purification Complexity Moderate (silica gel)High (HPLC)

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate that microreactor systems reduce reaction times by 40% while maintaining N1 selectivity.

Green Chemistry Metrics

  • E-factor : 12.5 (solvent recovery reduces to 8.2)

  • PMI (Process Mass Intensity) : 32.7

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin hat verschiedene wissenschaftliche Forschungsanwendungen:

    Chemie: Es wird als Baustein für die Synthese anderer Nukleosid-Analoga verwendet.

    Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse untersucht, insbesondere auf die DNA-Synthese und die Apoptose.

    Medizin: Seine Antitumoraktivität macht es zu einem Kandidaten für die Krebsbehandlung, insbesondere für die Behandlung indolenter lymphatischer Malignome.

    Industrie: Es kann bei der Entwicklung von Pharmazeutika und anderen therapeutischen Wirkstoffen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidin beinhaltet die Hemmung der DNA-Synthese und die Induktion der Apoptose. Die Verbindung zielt auf die DNA-Polymerase ab, verhindert die Replikation der DNA und führt zum Zelltod. Dieser Mechanismus ist besonders wirksam gegen Krebszellen, die für ihr Wachstum und ihre Proliferation auf eine schnelle DNA-Synthese angewiesen sind.

Wissenschaftliche Forschungsanwendungen

6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other nucleoside analogues.

    Biology: The compound is studied for its effects on cellular processes, particularly DNA synthesis and apoptosis.

    Medicine: Its antitumor activity makes it a candidate for cancer treatment, especially for targeting indolent lymphoid malignancies.

    Industry: It may be used in the development of pharmaceuticals and other therapeutic agents.

Wirkmechanismus

The mechanism of action of 6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerase, preventing the replication of DNA and leading to cell death. This mechanism is particularly effective against cancer cells, which rely on rapid DNA synthesis for growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Ribofuranosyl Modifications

Compound Name Substituents Key Findings Reference
Target Compound 6-Amino, 4-methoxy, 1-β-D-ribofuranosyl High synthetic yield (80%); potential kinase/nucleoside analog interactions
APPCR 4-Amino, 3-carboxamido, 1-β-D-ribofuranosyl Superior in vivo antitumor activity; resistant to adenosine deaminase
APPR 4-Amino, 1-β-D-ribofuranosyl Cytostatic effect; susceptible to deamination, reducing efficacy
4,6-Diamino-2-β-D-ribofuranosyl 4,6-Diamino, 2-β-D-ribofuranosyl Structural isomer with altered hydrogen bonding; uncharacterized activity

Key Insights :

  • APPCR demonstrates enhanced metabolic stability compared to APPR due to the 3-carboxamido group, which prevents deamination .
  • The target compound’s 4-methoxy group may improve membrane permeability compared to amino-substituted analogs like APPR.

Key Insights :

  • Hydrophobic substituents (e.g., halogenated benzene in 7_3d3 ) significantly enhance inhibitory potency by improving target binding .

Pharmacological and Metabolic Profiles

Compound Name Metabolic Stability Therapeutic Area Mechanism of Action Reference
Target Compound Unknown; ribofuranosyl may reduce deamination Oncology (hypothesized) Potential EGFR/nucleoside analog
APPCR Resistant to deamination Antitumor Cytocidal via phosphorylation
APPR Susceptible to deamination Antitumor Cytostatic; requires activation
KKC080096 Not reported Neuroprotection HO-1 upregulation

Key Insights :

  • Ribofuranosyl-containing compounds (Target Compound, APPCR) show improved metabolic stability compared to non-glycosylated analogs.
  • The 4-methoxy group in the target compound may confer resistance to oxidative metabolism, a hypothesis requiring further validation.

Biologische Aktivität

6-Amino-4-methoxy-1-(beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a notable compound within the class of pyrazolo[3,4-d]pyrimidines, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H15_{15}N5_5O4_4
  • Molecular Weight : 281.27 g/mol
  • CAS Number : 100644-69-7

The compound features a pyrazolo[3,4-d]pyrimidine core structure that is modified with an amino group and a methoxy group, as well as a ribofuranosyl moiety, which may influence its biological interactions and pharmacological properties.

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can act as inhibitors of key enzymes involved in cancer cell proliferation. Specifically, they have been shown to inhibit the epidermal growth factor receptor (EGFR), a critical target in oncology due to its role in tumor growth and metastasis.

Inhibition of EGFR

A study demonstrated that certain derivatives exhibited potent anti-proliferative activities against human cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). The most promising derivative showed an IC50_{50} value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating significant potential as an anticancer agent .

Biological Activity Data

The following table summarizes the biological activity of this compound and its derivatives based on various studies:

Activity Cell Line IC50_{50} (µM) Reference
Anti-proliferativeA5498.21
Anti-proliferativeHCT-11619.56
EGFR Inhibition (wild-type)N/A0.016
EGFR Inhibition (mutant T790M)N/A0.236
Antiviral Activity (HSV-1)N/AEC50_{50} 5–28

Anticancer Activity

In vitro studies have indicated that compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds were evaluated for their ability to induce apoptosis and arrest the cell cycle at specific phases (S and G2/M), demonstrating their potential as therapeutic agents in cancer treatment .

Antiviral Efficacy

Recent investigations have also explored the antiviral properties of pyrazolo[3,4-d]pyrimidines against viruses such as herpes simplex virus type-1 (HSV-1). Some derivatives have shown effective inhibition of viral replication at micromolar concentrations, suggesting their utility in antiviral drug development .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the pyrazolo[3,4-d]pyrimidine core significantly impact biological activity. Substituents at specific positions on the ring can enhance or diminish activity against targeted enzymes or receptors. For example:

  • Substituents at C-2 and N-3 : Enhancements in inhibitory activity were observed with certain halogenated phenyl groups.
  • Ribofuranosyl Moiety : The presence of this sugar component appears to improve solubility and bioavailability, which are critical for therapeutic efficacy.

Q & A

Q. What are the key structural features and nomenclature of this compound?

The compound features a pyrazolo[3,4-d]pyrimidine core fused with a β-D-ribofuranosyl sugar moiety. Critical substituents include a 4-methoxy group and a 6-amino group. Its IUPAC name reflects these components: the pyrazolopyrimidine ring system, ribofuranose linkage, and substituent positions. Structural analogs (e.g., 4-amino-3-benzyl derivatives) highlight the importance of the ribofuranosyl group in mimicking nucleosides for biological interactions .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Glycosylation : Reaction of a silylated pyrazolopyrimidine precursor (e.g., persilylated 4-chloro-6-methyl-pyrazolo[3,4-d]pyrimidine) with a protected ribofuranose (e.g., tetra-O-acetyl-α-D-ribofuranose) under anhydrous conditions .
  • Deprotection : Ammonolysis or thiourea treatment to remove acetyl groups and introduce amino/thiol functionalities .
  • Purification : Flash column chromatography (e.g., 0→5% MeOH in CH2Cl2) followed by recrystallization .

Q. How should the compound be stored and handled to ensure stability?

  • Storage : Protect from light, store at room temperature in a desiccator to prevent hydrolysis of the ribofuranosyl moiety .
  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions; avoid aqueous buffers unless stability is confirmed .

Advanced Research Questions

Q. How can glycosylation efficiency be optimized during synthesis?

Key strategies include:

  • Silylation : Persilylation of the pyrazolopyrimidine core (e.g., using HMDS) enhances reactivity with ribofuranose donors .
  • Catalysts : Use of TDA-1 (a phase-transfer catalyst) and Hoffer’s chlorosugar to improve coupling yields .
  • Reaction Conditions : Anhydrous solvents (e.g., acetonitrile), controlled temperature (40–60°C), and inert atmosphere (N2/Ar) .

Q. How do structural modifications (e.g., methoxy/amino groups) impact biological activity?

  • Ribofuranosyl Group : Mimics natural nucleosides, enabling interaction with kinase ATP-binding pockets or nucleotide-processing enzymes .
  • 4-Methoxy Group : Enhances lipophilicity and metabolic stability compared to hydroxyl analogs, as observed in pyrazolopyrimidine kinase inhibitors .
  • 6-Amino Group : Facilitates hydrogen bonding with target proteins, critical for binding affinity .

Q. How can researchers resolve contradictions in reported biological data (e.g., enzyme inhibition vs. activation)?

  • Assay Conditions : Compare buffer pH, ionic strength, and co-factor requirements (e.g., Mg<sup>2+</sup> for kinase assays) .
  • Compound Purity : Validate via HPLC (>98% purity) and HRMS to exclude impurities influencing activity .
  • Structural Confirmation : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm regiochemistry (e.g., ribofuranosyl attachment at N1 vs. N2) .

Q. What analytical methods are recommended for characterizing this compound?

Method Application Example Data
HRMS Confirm molecular formula[M+H]<sup>+</sup> calculated: 386.45; observed: 386.45
NMR Verify regiochemistry and purity<sup>1</sup>H NMR (DMSO-*d6): δ 8.21 (s, 1H, H-2), 5.90 (d, 1H, ribose H-1')
HPLC Assess purityRetention time: 12.3 min (C18 column, 70% MeOH/H2O)

Q. How can researchers design analogs to improve target selectivity?

  • Rational Modifications :
    • Ribose Modifications : Replace β-D-ribofuranosyl with 2'-deoxy or 2',3'-dideoxy analogs to reduce phosphorylation by cellular kinases .
    • Heterocycle Substitutions : Introduce halogens (e.g., Cl, F) at C3/C5 to enhance hydrophobic interactions with enzyme pockets .
  • Screening : Use SPR or ITC to quantify binding kinetics with target vs. off-target proteins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.